molecular formula C9H5Cl2F3O2 B13043761 Methyl 2,5-dichloro-4-(trifluoromethyl)benzoate

Methyl 2,5-dichloro-4-(trifluoromethyl)benzoate

Cat. No.: B13043761
M. Wt: 273.03 g/mol
InChI Key: CTOOGTBITODXAY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 2,5-dichloro-4-(trifluoromethyl)benzoate is an organic compound with the molecular formula C9H5Cl2F3O2 and a molecular weight of 273.04 g/mol . This compound is characterized by the presence of two chlorine atoms and one trifluoromethyl group attached to a benzoate ester. It is commonly used in various chemical reactions and industrial applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2,5-dichloro-4-(trifluoromethyl)benzoate typically involves a multi-step process. One common method is the Friedel-Crafts acylation followed by a Clemmensen reduction . The Friedel-Crafts acylation introduces the acyl group to the benzene ring, which is then reduced to form the desired compound. The reaction conditions often involve the use of aluminum chloride (AlCl3) as a catalyst and anhydrous conditions to prevent hydrolysis.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale batch or continuous processes. These methods ensure high yield and purity of the final product. The use of advanced catalytic systems and optimized reaction conditions are crucial for efficient production.

Chemical Reactions Analysis

Types of Reactions

Methyl 2,5-dichloro-4-(trifluoromethyl)benzoate undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.

    Reduction Reactions: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4).

    Oxidation Reactions: The compound can be oxidized to form carboxylic acids or other oxidized derivatives.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium hydroxide (NaOH) or potassium hydroxide (KOH) under reflux conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether is commonly used.

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted benzoates, while reduction can produce alcohols.

Scientific Research Applications

Methyl 2,5-dichloro-4-(trifluoromethyl)benzoate has several applications in scientific research:

Mechanism of Action

The mechanism of action of methyl 2,5-dichloro-4-(trifluoromethyl)benzoate involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate biological membranes. This property makes it effective in targeting specific enzymes and receptors in biological systems. The exact pathways and molecular targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 2,5-dichloro-4-(trifluoromethyl)benzoate is unique due to the specific positioning of its functional groups, which imparts distinct reactivity and properties. The presence of both chlorine and trifluoromethyl groups makes it highly versatile in various chemical reactions and applications.

Properties

Molecular Formula

C9H5Cl2F3O2

Molecular Weight

273.03 g/mol

IUPAC Name

methyl 2,5-dichloro-4-(trifluoromethyl)benzoate

InChI

InChI=1S/C9H5Cl2F3O2/c1-16-8(15)4-2-7(11)5(3-6(4)10)9(12,13)14/h2-3H,1H3

InChI Key

CTOOGTBITODXAY-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC(=C(C=C1Cl)C(F)(F)F)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.